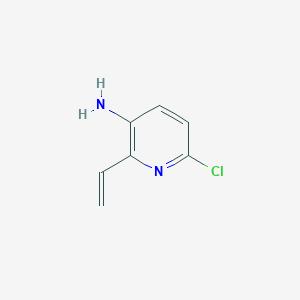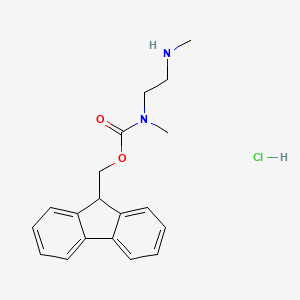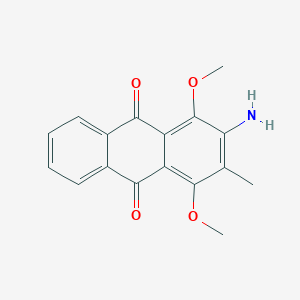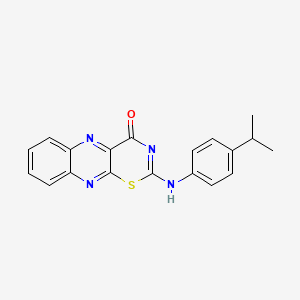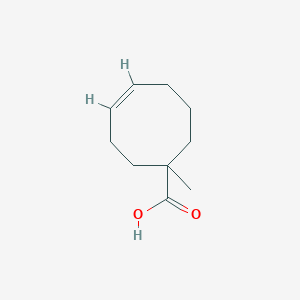
N,N-Diethylethanesulfenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethylethanesulfenamide: is an organic compound with the molecular formula C₆H₁₅NS It is a sulfenamide derivative, characterized by the presence of a sulfenyl group (R-S-) attached to an amine group
準備方法
Synthetic Routes and Reaction Conditions: N,N-Diethylethanesulfenamide can be synthesized through the reaction of ethanesulfenyl chloride with diethylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{C}_2\text{H}_5\text{SCl} + \text{(C}_2\text{H}_5)_2\text{NH} \rightarrow \text{C}_2\text{H}_5\text{SN(C}_2\text{H}_5)_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of appropriate solvents and catalysts can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: N,N-Diethylethanesulfenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfenamide to corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can participate in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfenamides.
科学的研究の応用
Chemistry: N,N-Diethylethanesulfenamide is used as an intermediate in organic synthesis. It can be employed in the preparation of other sulfur-containing compounds.
Biology: In biological research, sulfenamides are studied for their potential role in modulating enzyme activity and as probes for detecting thiol groups in proteins.
Industry: In the industrial sector, this compound can be used in the production of rubber chemicals and as a stabilizer in polymer formulations.
作用機序
The mechanism of action of N,N-Diethylethanesulfenamide involves its interaction with thiol groups. The sulfenyl group can form covalent bonds with thiol groups in proteins or other molecules, leading to the formation of disulfide bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
類似化合物との比較
- N,N-Dimethylethanesulfenamide
- N,N-Diethylmethanesulfenamide
- N,N-Diethylbenzenesulfenamide
Comparison: N,N-Diethylethanesulfenamide is unique due to its specific structure, which influences its reactivity and applications. Compared to N,N-Dimethylethanesulfenamide, the diethyl groups provide different steric and electronic properties, affecting the compound’s behavior in chemical reactions. Similarly, the presence of the ethanesulfenyl group distinguishes it from methanesulfenamide and benzenesulfenamide derivatives, leading to variations in their chemical and biological activities.
特性
CAS番号 |
32833-97-9 |
|---|---|
分子式 |
C6H15NS |
分子量 |
133.26 g/mol |
IUPAC名 |
N-ethyl-N-ethylsulfanylethanamine |
InChI |
InChI=1S/C6H15NS/c1-4-7(5-2)8-6-3/h4-6H2,1-3H3 |
InChIキー |
PVEDLFGNXILINQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


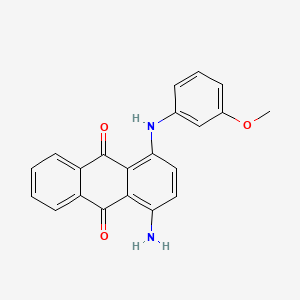
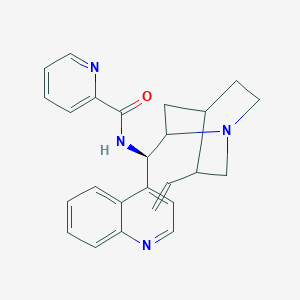
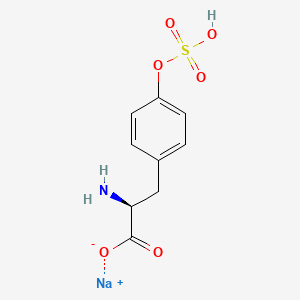
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)
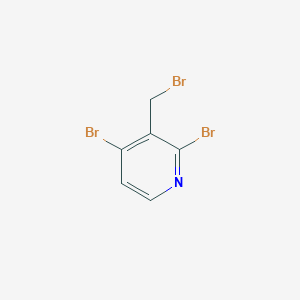
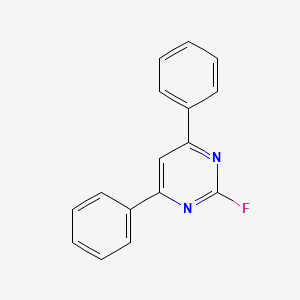
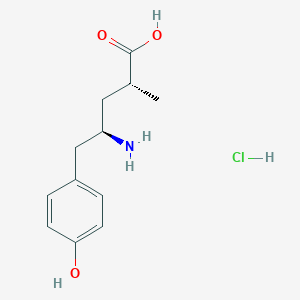
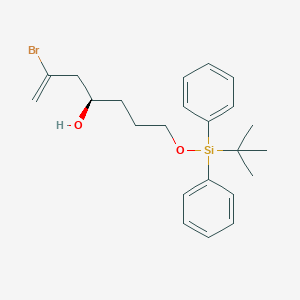
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)
